Relevance: Propranolol shares a similar structure with 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride, particularly in the presence of the 2-propanol and the secondary amino group linked by an oxypropyl chain. Both compounds belong to the class of beta-blockers and their structural similarities suggest potential similarities in their pharmacological profiles. Many of the papers provided investigate and compare the pharmacological activities of various beta-blockers, including propranolol, highlighting its relevance in understanding the potential effects of the target compound. [, , , , , , , ]
Compound Description: Kö 1400-Cl is a new adrenergic beta-blocking agent that has been investigated for its antiarrhythmic properties. Studies have shown that Kö 1400-Cl exhibits a potent beta-blocking activity, being approximately three times more potent than propranolol in inhibiting the cardiac effects of norepinephrine, adrenaline, and isoproterenol in canine heart-lung preparations. []
Relevance: Kö 1400-Cl and 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride share a core structure consisting of a 2-propanol moiety connected to a tertiary amino group via an oxypropyl linker. The difference lies in the substituent attached to the other end of the oxypropyl chain, with Kö 1400-Cl bearing a 2-propinyloxyphenoxy group and the target compound having a 2-biphenylyloxy group. Despite this variation, both compounds are classified as beta-blockers and their structural similarities make Kö 1400-Cl a valuable reference for understanding the potential pharmacological activity of 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride. [, ]
Alprafenone (AH 141)
Compound Description: Alprafenone is a novel class I antiarrhythmic agent. It is known to exert negative inotropic effects on cardiac myocytes, primarily by reducing calcium release during excitation-contraction coupling. This action contributes to its antiarrhythmic properties. []
Relevance: While Alprafenone doesn't share a similar core structure with 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride, it is grouped under the same "Class I antiarrhythmic agents" category as Berlafenone, a compound structurally related to the target compound. [] This categorization highlights the potential antiarrhythmic properties of 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride due to the structural similarities with Berlafenone.
Berlafenone (GK 23 G)
Compound Description: Berlafenone is another novel class I antiarrhythmic agent that has been studied for its negative inotropic effects on cardiac myocytes. Similar to Alprafenone, it reduces contraction amplitude and energy expenditure associated with excitation-contraction coupling, suggesting a reduction in calcium release. []
Relevance: Berlafenone displays significant structural similarities with 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride. Both compounds possess a 2-propanol group linked to a tertiary amino group by an oxypropyl chain. The difference lies in the substituent connected to the oxygen atom; Berlafenone has a 2'-biphenyloxy group while the target compound has a 2-biphenylyloxy group. This minor structural variation within the same class of antiarrhythmic agents suggests that 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride may exhibit similar negative inotropic effects and possess antiarrhythmic properties. []
Compound Description: D-32 is a beta-adrenergic blocking agent that has demonstrated hypotensive effects, particularly in conscious renal hypertensive dogs. Studies indicate that its hypotensive action is primarily attributed to its metabolite, p-OH D-32. []
Relevance: D-32 exhibits structural similarities with 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride, particularly in the presence of the 2-propanol group, the tertiary amino group linked via an oxypropyl chain, and the tert-butyl substituent on the nitrogen atom. The difference lies in the aromatic ring system attached to the oxygen atom: D-32 has a 2,3-dimethylphenoxy group, while the target compound has a 2-biphenylyloxy group. Both compounds fall under the category of beta-blockers. This structural comparison with D-32 provides insights into the potential beta-blocking and hypotensive effects of 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride. [, ]
Tertatolol
Compound Description: Tertatolol is a non-cardioselective beta-adrenoceptor antagonist lacking partial agonist activity. It has been studied for its effects on regional blood flows (RBF) in rats, showing minimal impact on renal and cerebral blood flow compared to propranolol. []
Relevance: Although Tertatolol doesn't share the same core structure as 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride, it belongs to the same class of non-selective beta-adrenoceptor antagonists. This shared classification suggests that the target compound might also influence RBF, although its specific effects would depend on its precise pharmacological profile. The comparison with Tertatolol emphasizes the importance of investigating the selectivity and potential impact of 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride on different organ systems. []
Compound Description: Y-6124 is another beta-adrenergic blocking agent that has shown efficacy in inhibiting experimental arrhythmia in dogs. Its potency in preventing epinephrine and ouabain-induced arrhythmias is comparable to that of propranolol. []
Relevance: Y-6124 shares a high degree of structural similarity with 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride. Both possess a 2-propanol unit linked to a tert-butylamino group through an oxypropyl chain. The main difference lies in the aromatic ring system: Y-6124 features a tetrahydrofurfuryloxyphenoxy group, while the target compound has a 2-biphenylyloxy group. This close structural resemblance within the class of beta-blockers suggests that 1-(2-biphenylyloxy)-3-(sec-butylamino)-2-propanol hydrochloride might also exhibit antiarrhythmic properties, potentially with a potency comparable to that of propranolol. [, , , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.